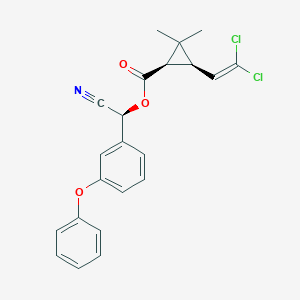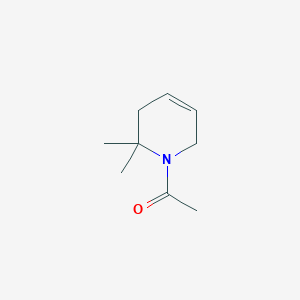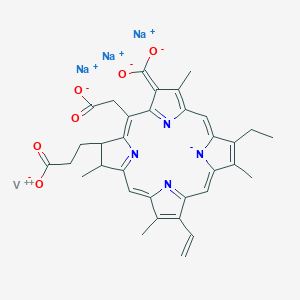
Methyl 3-amino-2,5-dichlorobenzoate
Descripción general
Descripción
“Methyl 3-amino-2,5-dichlorobenzoate” is a chemical compound with the molecular formula C7H5Cl2NO2 . It is also known as “Chloramben” and is used as a selective pre-seedling herbicide . Its chemical name is 2, 5-dichloro-3-aminobenzoic acid .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-amino-2,5-dichlorobenzoate” were not found in the search results, it’s mentioned that “Methyl 2,5-dichlorobenzoate” was used as a starting reagent in the synthesis of poly (p -phenylene) .Molecular Structure Analysis
The molecular weight of “Methyl 3-amino-2,5-dichlorobenzoate” is 220.053 . The InChI code for this compound isInChI=1S/C8H7Cl2NO2/c1-13-8 (12)5-2-4 (9)3-6 (11)7 (5)10/h2-3H,11H2,1H3 . Physical And Chemical Properties Analysis
“Methyl 3-amino-2,5-dichlorobenzoate” has a density of 1.4062 (rough estimate), a melting point of 200 °C, a boiling point of 312 °C, and a flash point of 179.5°C . It is soluble in water at 700 mg/L (25 ºC) and slightly soluble in acetonitrile, DMSO, and methanol . The vapor pressure is 3.12E-06mmHg at 25°C .Aplicaciones Científicas De Investigación
Organic Synthesis
Methyl 3-amino-2,5-dichlorobenzoate: is a valuable intermediate in organic synthesis. Its dichloro and amino groups make it a versatile precursor for various organic reactions, such as Suzuki coupling, which can be used to create biaryl compounds important in pharmaceuticals .
Pharmaceutical Research
This compound is used in the synthesis of a wide range of pharmaceuticals. Due to its structural features, it can be incorporated into molecules that have potential anti-inflammatory, analgesic, or antibiotic properties .
Material Science
In material science, Methyl 3-amino-2,5-dichlorobenzoate can be used to modify the properties of polymers. Its inclusion in polymer chains can enhance thermal stability and introduce specific functionalities that are useful in advanced materials .
Agrochemical Development
The chemical serves as a starting point for the development of agrochemicals. Its derivatives can be explored for their pesticidal properties, contributing to the creation of new herbicides or insecticides .
Dye and Pigment Production
Due to its aromatic structure, Methyl 3-amino-2,5-dichlorobenzoate can be involved in the synthesis of dyes and pigments. It can provide the core structure for complex molecules that exhibit desired color properties for industrial applications .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods or spectrophotometric analyses to identify or quantify other substances .
Environmental Science
Researchers can study the environmental fate of Methyl 3-amino-2,5-dichlorobenzoate , such as its biodegradation or interaction with other environmental contaminants, which is crucial for assessing its ecological impact .
Nanotechnology
Lastly, in the field of nanotechnology, this compound can be used to synthesize organic frameworks or as a stabilizing agent for nanoparticles, which have applications in drug delivery and catalysis .
Mecanismo De Acción
Target of Action
Methyl 3-amino-2,5-dichlorobenzoate, also known as Chloramben, is primarily used as a pre-emergence herbicide . Its main targets are the seedlings of annual grasses and broadleaf weeds . The compound acts by inhibiting the absorption of oxygen by mitochondria in cells, thereby killing the weeds .
Mode of Action
The compound interacts with its targets by disrupting the normal function of the mitochondria in the cells of the weeds . This disruption prevents the mitochondria from absorbing oxygen, which is essential for cellular respiration and energy production. As a result, the affected cells are unable to produce the energy needed for growth and survival, leading to the death of the weed seedlings .
Biochemical Pathways
It is known that the compound interferes with the process of cellular respiration, a critical pathway for energy production in cells . By inhibiting the absorption of oxygen by the mitochondria, the compound disrupts the electron transport chain, a key component of the cellular respiration process. This disruption leads to a decrease in ATP production, causing energy deprivation and eventually cell death .
Pharmacokinetics
The compound has a molecular weight of 220.05 , a melting point of 61.94°C , and a boiling point of 340.4°C . It is slightly soluble in acetonitrile, DMSO, and methanol . These properties suggest that the compound may have moderate bioavailability.
Result of Action
The primary result of the action of Methyl 3-amino-2,5-dichlorobenzoate is the death of weed seedlings . By disrupting the function of the mitochondria and inhibiting the absorption of oxygen, the compound causes energy deprivation in the cells of the weeds. This energy deprivation prevents the cells from carrying out essential processes for growth and survival, leading to the death of the weed seedlings .
Action Environment
The action of Methyl 3-amino-2,5-dichlorobenzoate is influenced by various environmental factors. It is also nontoxic to fish , suggesting that it may have a relatively low impact on non-target organisms in the environment. The compound is classified as an experimental carcinogen , indicating potential risks to human health. Therefore, appropriate safety measures should be taken when handling and applying this herbicide.
Safety and Hazards
“Methyl 3-amino-2,5-dichlorobenzoate” is harmful if swallowed and may cause drowsiness or dizziness . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid exposure, not breathe dust, and in case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
Propiedades
IUPAC Name |
methyl 3-amino-2,5-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSSCQVCVYZGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041762 | |
| Record name | Chloramben-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2,5-dichlorobenzoate | |
CAS RN |
7286-84-2 | |
| Record name | Chloramben methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7286-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramben-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007286842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloramben methyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3-amino-2,5-dichloro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloramben-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-2,5-dichlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORAMBEN-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR0142CJCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Methyl 3-amino-2,5-dichlorobenzoate impact soybean seedling growth compared to other herbicides?
A1: Research indicates that Methyl 3-amino-2,5-dichlorobenzoate can negatively affect the growth of soybean seedlings. A study [] found that soybean seedlings treated with Methyl 3-amino-2,5-dichlorobenzoate or α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (trifluralin) showed stunted growth compared to those treated with 3-[-p-(p-chlorophenoxy)phenyl]-1,1-dimethylurea (chloroxuron) or 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea (linuron). This suggests that Methyl 3-amino-2,5-dichlorobenzoate might have a stronger growth-inhibiting effect on soybean seedlings compared to chloroxuron and linuron.
Q2: Does combining Methyl 3-amino-2,5-dichlorobenzoate with insecticides influence its effect on soybean growth?
A2: Research suggests that combining Methyl 3-amino-2,5-dichlorobenzoate with certain insecticides can further impact soybean seedling vigor. One study [] observed that applying Methyl 3-amino-2,5-dichlorobenzoate in combination with O,O-diethyl S-[(ethyl-thio)methyl] phosphorodithioate (phorate) led to significantly lower seedling vigor in one of the study years compared to using either pesticide alone. This highlights the potential for combined pesticide applications to have interactive effects on soybean growth, which may require further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)




